molecular formula C20H19NO4S B2576428 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 1421449-85-5

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No. B2576428
CAS RN: 1421449-85-5
M. Wt: 369.44
InChI Key: JZSRBDVOHCWDOU-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide, also known as DNBS, is a chemical compound that has gained attention in scientific research due to its potential use as an immunomodulatory agent. DNBS is a sulfonamide derivative that has shown promising results in various studies for its ability to modulate the immune system response.

Scientific Research Applications

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide chemosensor has been developed for the selective detection of Al3+ ions in aqueous systems, showcasing its potential for fluorescence sensing and intracellular imaging. This chemosensor exhibits a significant fluorescence enhancement in the presence of Al3+ ions, making it a powerful tool for biological and environmental monitoring. The probe's bio-compatibility and non-mutagenicity, attributed to the sulfonamide derivative, highlight its suitability for intracellular detection of Al3+ in cultured cells, alongside its antimicrobial activity. This application demonstrates the compound's relevance in both environmental and biological contexts (S. Mondal et al., 2015).

Polymer and Membrane Technology

Research has also been conducted on polymers and membranes incorporating sulfonamide and naphthalene derivatives. These materials exhibit high thermal stability and improved solubility, making them valuable in various technological applications, including advanced material synthesis and environmental remediation. For instance, novel poly(sulfone ether ester imide)s have been synthesized, demonstrating the potential of these compounds in creating high-performance materials with desirable physical properties (S. Mehdipour‐Ataei, 2005). Additionally, sulfonated polybenzothiazoles containing naphthalene units have been developed for use as proton exchange membranes, offering high proton conductivity, thermal and oxidative stability, and mechanical properties, underscoring their importance in fuel cell technology (Gang Wang & M. Guiver, 2017).

Enzyme Inhibition for Therapeutic Applications

The investigation into sulfonamide derivatives of dagenan chloride has revealed their significant enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. This research opens pathways for developing new anti-inflammatory and anti-diabetic drugs, highlighting the compound's therapeutic potential. The study emphasizes the need for further in vivo evaluations to confirm these findings and explore their practical implications (M. Abbasi et al., 2015).

Environmental Remediation

Sulfonamide antibiotics' adsorption onto multiwalled carbon nanotubes has been studied, suggesting an effective method for removing these pollutants from aquatic environments. This research indicates the compound's applicability in environmental remediation, particularly in purifying water contaminated with sulfonamide antibiotics through adsorption processes (L. Ji et al., 2009).

Mechanism of Action

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-18(15-8-9-19-16(12-15)10-11-25-19)13-21-26(23,24)20-7-3-5-14-4-1-2-6-17(14)20/h1-9,12,18,21-22H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSRBDVOHCWDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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